molecular formula C13H17Cl2NO B10853492 Threo-3,4-dichlororitalinol hydrochloride

Threo-3,4-dichlororitalinol hydrochloride

Cat. No.: B10853492
M. Wt: 274.18 g/mol
InChI Key: VBLILHAGVIRWHD-ZWNOBZJWSA-N
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Description

Threo-3,4-dichlororitalinol hydrochloride: is a small molecular drug known for its potential applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its unique chemical structure, which includes a dichlorinated phenyl ring and a piperidine moiety. This compound is often studied for its interactions with neurotransmitter transporters, particularly the serotonin transporter (SERT) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of threo-3,4-dichlororitalinol hydrochloride typically involves the resolution of di-threo-ritalinic acid with (+)-dibenzoyl-D-tartaric acid to yield the desired tartrate salt of the d-threo-isomer. This is followed by breaking the salt to obtain the hydrochloride form of the d-threo-isomer with high optical purity .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the process generally involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: Threo-3,4-dichlororitalinol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Mechanism of Action

Threo-3,4-dichlororitalinol hydrochloride exerts its effects primarily by interacting with neurotransmitter transporters, particularly the serotonin transporter (SERT). This interaction inhibits the reuptake of serotonin, leading to increased levels of serotonin in the synaptic cleft. This mechanism is similar to that of other psychostimulant drugs, such as methylphenidate .

Properties

Molecular Formula

C13H17Cl2NO

Molecular Weight

274.18 g/mol

IUPAC Name

(2R)-2-(3,4-dichlorophenyl)-2-[(2R)-piperidin-2-yl]ethanol

InChI

InChI=1S/C13H17Cl2NO/c14-11-5-4-9(7-12(11)15)10(8-17)13-3-1-2-6-16-13/h4-5,7,10,13,16-17H,1-3,6,8H2/t10-,13-/m1/s1

InChI Key

VBLILHAGVIRWHD-ZWNOBZJWSA-N

Isomeric SMILES

C1CCN[C@H](C1)[C@H](CO)C2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

C1CCNC(C1)C(CO)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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